molecular formula C11H13ClN2O2 B14836267 2-Chloro-3-cyclopropoxy-N,N-dimethylisonicotinamide

2-Chloro-3-cyclopropoxy-N,N-dimethylisonicotinamide

Cat. No.: B14836267
M. Wt: 240.68 g/mol
InChI Key: SXGRLFJIZPKRRK-UHFFFAOYSA-N
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Description

2-Chloro-3-cyclopropoxy-N,N-dimethylisonicotinamide is a chemical compound with the molecular formula C11H13ClN2O2 and a molecular weight of 240.689 g/mol . This compound is known for its unique structure, which includes a chloro group, a cyclopropoxy group, and a dimethylisonicotinamide moiety.

Preparation Methods

The preparation of 2-Chloro-3-cyclopropoxy-N,N-dimethylisonicotinamide typically involves several steps. One common method starts with 2-chloronicotinic acid as the raw material. This acid undergoes an esterification reaction with methanol to form 2-chloromethyl nicotinate. The resulting ester then undergoes aminolysis with dimethylamine in the presence of a catalyst to yield this compound . This method is advantageous due to its mild reaction conditions, simple process equipment, and low production cost.

Chemical Reactions Analysis

2-Chloro-3-cyclopropoxy-N,N-dimethylisonicotinamide can undergo various chemical reactions, including:

Scientific Research Applications

2-Chloro-3-cyclopropoxy-N,N-dimethylisonicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-cyclopropoxy-N,N-dimethylisonicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-Chloro-3-cyclopropoxy-N,N-dimethylisonicotinamide can be compared with other similar compounds, such as:

    2-Chloro-N,N-dimethylnicotinamide: This compound shares a similar structure but lacks the cyclopropoxy group.

    3-Cyclopropoxy-N,N-dimethylisonicotinamide: This compound lacks the chloro group but retains the cyclopropoxy and dimethylisonicotinamide moieties.

    2-Chloro-3-methoxy-N,N-dimethylisonicotinamide: This compound has a methoxy group instead of a cyclopropoxy group.

Properties

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

2-chloro-3-cyclopropyloxy-N,N-dimethylpyridine-4-carboxamide

InChI

InChI=1S/C11H13ClN2O2/c1-14(2)11(15)8-5-6-13-10(12)9(8)16-7-3-4-7/h5-7H,3-4H2,1-2H3

InChI Key

SXGRLFJIZPKRRK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C(=NC=C1)Cl)OC2CC2

Origin of Product

United States

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